molecular formula C26H24F2N6O3 B8371129 N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

Cat. No. B8371129
M. Wt: 506.5 g/mol
InChI Key: HBGUGLXRFBNEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C26H24F2N6O3 and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

Molecular Formula

C26H24F2N6O3

Molecular Weight

506.5 g/mol

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-nitrobenzamide

InChI

InChI=1S/C26H24F2N6O3/c1-32-6-8-33(9-7-32)20-3-4-21(24(15-20)34(36)37)26(35)29-25-22-13-16(2-5-23(22)30-31-25)10-17-11-18(27)14-19(28)12-17/h2-5,11-15H,6-10H2,1H3,(H2,29,30,31,35)

InChI Key

HBGUGLXRFBNEKS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[5-(3,5-Difluoro-benzoyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-nitro-benzamide (3.61 g, 6.93 mmol) was dissolved in DCM (150 mL) in argon atmosphere and trifluoroacetic acid (150 mL) is added under stirring. Sodium borohydride pellets (2.62 gr, 69.3 mmol) is gradually added over a period of 72 hours. The reaction mixture was evaporated, taken up with a mixture MeOH/acetone and stirred for 1 hour. The resulting mixture was evaporated to dryness, redissolved in MeOH and NaOH 8N was added till basic pH was reached. Crude was evaporated and ice/water was added, the solid thus formed was filtered, washed with water and dried under vacuum at 80° C. affording 3.22 g of title compound (92% yield).
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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